beta-Ergosine

Description

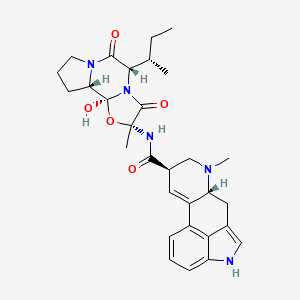

Structure

2D Structure

3D Structure

Properties

CAS No. |

60192-59-8 |

|---|---|

Molecular Formula |

C30H37N5O5 |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C30H37N5O5/c1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t16-,18+,22+,23-,25-,29+,30-/m0/s1 |

InChI Key |

KJILSMAJKRVRFV-RBBOJWASSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Synonyms |

12'-hydroxy-2'-methyl-5' alpha-(2-methylpropyl)-8 alpha-ergotaman-3',6',18-trione alpha-ergosine beta-ergosine ergosine ergosine monomesylate, (5'alpha)-isomer ergosine monomesylate, (5'alpha,8alpha)-isomer ergosine, (5'alpha,8alpha)-isomer ergosinine |

Origin of Product |

United States |

Biosynthesis of Beta Ergosine in Fungal Systems

Fungal Origins and Producing Species of Ergot Alkaloids

Ergot alkaloids are produced by a range of filamentous fungi within the phylum Ascomycota. rsc.orgmdpi.com The specific profile of alkaloids, including complex ergopeptines like beta-ergosine, varies significantly between different fungal genera and species, reflecting their distinct genetic makeup. mdpi.com

The genus Claviceps is the most renowned and primary producer of ergot alkaloids, particularly the complex ergopeptines. nih.gov Claviceps purpurea, a parasitic fungus that infects the florets of rye and other grasses, is historically recognized for producing a wide spectrum of these compounds. nih.govasm.org This species synthesizes alkaloids within dense fungal resting structures known as sclerotia, or "ergots," which replace the host's seeds. asm.org

Strains of Claviceps purpurea possess the complete genetic machinery required to produce lysergic acid, the precursor to all ergopeptines, and the subsequent non-ribosomal peptide synthetases (NRPS) that assemble the characteristic tripeptide side chain. mdpi.comasm.orgnih.gov this compound is specifically found in fungi of the genus Claviceps. ontosight.ai Research on high-yielding strains of C. purpurea has been fundamental to elucidating the biosynthetic pathway of ergopeptines like ergotamine, a compound structurally related to this compound. nih.gov The evolutionary diversification within Claviceps has led to strains that produce different primary alkaloids; for instance, some C. purpurea strains produce ergotamine, while others produce ergocristine (B1195469). nih.gov In contrast, species like Claviceps fusiformis typically produce only the simpler clavine alkaloids, as they lack the functional genes for the later steps of ergopeptine synthesis. rsc.orgasm.org

| Fungal Genus | Primary Alkaloid Class Produced | Example Species | Reference |

|---|---|---|---|

| Claviceps | Ergopeptines, Lysergic Acid Amides, Clavines | C. purpurea | nih.govasm.org |

| Epichloë | Ergopeptines (e.g., Ergovaline), Lysergic Acid Amides | E. festucae | massey.ac.nzmdpi.com |

| Aspergillus | Clavines (e.g., Fumigaclavines) | A. fumigatus | rsc.orgnih.govunl.edu |

| Penicillium | Clavines, Roquefortine | P. citrinum, P. commune | cabidigitallibrary.orgresearchgate.net |

While Claviceps is the principal source of ergopeptines, other fungal genera also contribute to the diversity of ergot alkaloids. rsc.orgmdpi.com

Epichloë : These fungi exist as symbiotic endophytes in grasses. mdpi.com Many Epichloë species produce ergot alkaloids, which protect the host plant from herbivores. mdpi.comfrontiersin.org Notably, some strains produce the ergopeptine ergovaline (B115165), which is structurally similar to this compound and is responsible for "fescue toxicosis" in livestock. mdpi.comasm.org The genetic pathways for ergovaline synthesis in Epichloë have been extensively studied, providing key insights into ergopeptine formation. massey.ac.nzasm.org

Aspergillus : Species within this genus, such as the opportunistic human pathogen Aspergillus fumigatus, typically produce simpler ergot alkaloids known as clavines. rsc.orgnih.gov The final products in A. fumigatus are often fumigaclavines A, B, and C, and festuclavine. nih.govunl.edu These fungi possess the early pathway genes for ergoline (B1233604) ring synthesis but generally lack the complex non-ribosomal peptide synthetases required for ergopeptine production. rsc.org

Penicillium : Several Penicillium species, including P. citrinum and P. commune, are also known to synthesize ergot alkaloids. cabidigitallibrary.orgresearchgate.net Like Aspergillus, their production is typically limited to simpler clavine alkaloids or other derivatives like rugulovasine. asm.org Research has focused on optimizing culture conditions to enhance the yield of these alkaloids for biotechnological purposes. cabidigitallibrary.orgresearchgate.net

Genetic Basis of Ergot Alkaloid Biosynthesis

The production of ergot alkaloids, including this compound, is orchestrated by a suite of enzymes encoded by genes typically collocated in the fungal genome. mdpi.com

The genes responsible for ergot alkaloid biosynthesis are organized into a functional unit known as the Ergot Alkaloid Synthesis (EAS) gene cluster. mdpi.comnih.gov This clustering facilitates the coordinated regulation of the pathway. asm.org The composition and arrangement of genes within the EAS cluster dictate the specific type of ergot alkaloids a fungus can produce. rsc.orgmdpi.com

The biosynthesis begins with the formation of the ergoline ring, a process common to all ergot alkaloids. nih.gov This involves several key enzymes encoded by genes such as dmaW (dimethylallyltryptophan synthase), which catalyzes the first committed step. asm.orgnih.gov Subsequent genes like easF, easC, and easE are involved in the formation of the first tricyclic intermediate, chanoclavine-I. nih.gov

The pathway then diverges. In fungi like C. purpurea and Epichloë that produce lysergic acid derivatives, the pathway proceeds through the intermediate agroclavine (B1664434) to form lysergic acid. asm.org This process requires the activity of enzymes encoded by genes like cloA. asm.orgmdpi.com The final step in the synthesis of ergopeptines like this compound is the attachment of a tripeptide side chain to lysergic acid. This is catalyzed by a large, modular enzyme complex called lysergyl peptide synthetase (LPS), which is encoded by a set of non-ribosomal peptide synthetase (NRPS) genes, primarily lpsA, lpsB, and lpsC. mdpi.comnih.govmdpi.com The specific amino acids incorporated into the peptide chain are determined by the substrate specificity of the modules within the LPS enzyme, leading to the diversity of ergopeptines. mdpi.com

| Gene | Enzyme | Function in Ergot Alkaloid Pathway | Reference |

|---|---|---|---|

| dmaW | Dimethylallyltryptophan synthase (DMATS) | Catalyzes the first committed step: prenylation of L-tryptophan. | asm.orgnih.gov |

| easA | Oxidoreductase | Acts as an isomerase or reductase, creating a key branch point between clavine and lysergic acid pathways. | asm.orgmdpi.com |

| cloA | P450 monooxygenase | Catalyzes the oxidation of agroclavine to elymoclavine (B1202758) and then to lysergic acid. | asm.orgmdpi.com |

| lpsA | Lysergyl peptide synthetase 1 (NRPS) | A large, multi-module NRPS that activates and incorporates amino acids into the peptide side chain of ergopeptines. | mdpi.comnih.govmdpi.com |

| lpsB | Lysergyl peptide synthetase 2 (NRPS) | A single-module NRPS that works in concert with LpsA to form the peptide moiety. | massey.ac.nzmdpi.com |

| lpsC | Lysergyl peptide synthetase 3 (NRPS) | Involved in the synthesis of certain ergot alkaloids like ergometrine. | rsc.orgrsc.org |

The expression of the EAS gene cluster is tightly regulated. Genomic and transcriptomic studies have revealed several layers of control. In Epichloë endophytes, the EAS genes are highly expressed when the fungus is growing within its host plant but show little to no expression in axenic (pure) culture. massey.ac.nzasm.org This suggests that specific signals from the plant are required for induction.

Regulation can also occur in response to nutrient availability. For example, high phosphate (B84403) concentrations have been shown to repress alkaloid biosynthesis in Claviceps purpurea. asm.orgmicrobiologyresearch.org In Aspergillus fumigatus, ergot alkaloid production is linked to the process of conidiation (spore formation), and disruption of key developmental regulators like brlA eliminates both conidiation and alkaloid synthesis. unl.edu

More recently, specific transcription factors that control the EAS cluster have been identified. The global regulator LaeA, known to control multiple secondary metabolite clusters in Aspergillus species, also influences ergot alkaloid production. massey.ac.nzunl.edu In 2023, a pathway-specific transcription factor, named EasR, was characterized in Metarhizium brunneum. asm.orgresearchgate.net The easR gene is located adjacent to the EAS cluster, and its deletion was shown to abolish the transcription of the biosynthetic genes, preventing alkaloid production. asm.orgnih.gov Homologs of easR have been found near the EAS clusters of at least 15 other ergot-producing fungi, suggesting it represents a conserved regulatory mechanism. asm.orgnih.gov

Genetic engineering has become an indispensable tool for studying ergot alkaloid biosynthesis and for creating strains with altered or enhanced production capabilities. agrobiology.ru Gene deletion (knockout) experiments are routinely used to confirm the function of individual genes within the EAS cluster. For instance, deleting the lpsB gene in an Epichloë species confirmed its role in ergovaline synthesis by causing the accumulation of the precursor, lysergic acid. massey.ac.nz Similarly, targeted deletions of dmaW, easG, and cloA in Epichloë festucae resulted in predictable changes in the alkaloid profile, allowing researchers to study the bioactivity of pathway intermediates. mdpi.comresearchgate.net

Heterologous expression, which involves transferring genes from a native producer into a more tractable host organism, is another powerful strategy. rsc.org The entire pathway for lysergic acid has been successfully reconstructed in baker's yeast (Saccharomyces cerevisiae), creating a microbial cell factory for this key pharmaceutical precursor. agrobiology.ru Similarly, researchers have engineered the industrial fungus Aspergillus oryzae to produce not only lysergic acid but also more complex derivatives like ergometrine by introducing the necessary genes from C. purpurea. rsc.org This approach not only facilitates a sustainable supply of valuable alkaloids but also allows for the creation of novel, non-natural derivatives by combining genes from different fungal pathways. asm.orgasm.org

Enzymatic Pathways to the Ergoline Skeleton

All ergot alkaloids, including this compound, share a common biosynthetic origin leading to the formation of a tetracyclic ergoline ring system. nih.gov This foundational structure is assembled from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org

Initial Prenylation of L-Tryptophan by Dimethylallyl Pyrophosphate (DMAPP)

The committed step in the biosynthesis of all ergot alkaloids is the C4-prenylation of L-tryptophan with DMAPP. nih.gov This reaction involves the alkylation of the indole (B1671886) ring of tryptophan at the C4 position, creating 4-(γ, γ-dimethylallyl)tryptophan (DMAT). researchgate.netresearchgate.net The enzyme catalyzing this crucial step is 4-dimethylallyltryptophan synthase (DMATS), encoded by the dmaW gene. nih.govmdpi.com This enzyme is also referred to as FgaPT2 in Aspergillus fumigatus. nih.govrsc.org This prenylation is the first pathway-specific step and a key determinant for the production of the entire class of ergoline-derived compounds. nih.gov

Subsequent Methylation and Oxidative Cyclization Steps

Following the initial prenylation, the newly formed DMAT undergoes N-methylation at the amino group, a reaction catalyzed by the enzyme EasF (N-methyltransferase) using S-adenosylmethionine (SAM) as a methyl donor, to produce N-methyl-DMAT. researchgate.netmdpi.comwvu.edu The subsequent steps involve a series of complex oxidative cyclizations to construct the characteristic C and D rings of the ergoline skeleton. The enzymes EasE and EasC are essential for the conversion of N-methyl-DMAT into chanoclavine-I, the first tricyclic intermediate in the pathway. mdpi.comnih.gov The primary alcohol of chanoclavine-I is then oxidized by the enzyme EasD to form chanoclavine-I-aldehyde, a critical branch point intermediate. mdpi.comnih.gov From this aldehyde, the enzyme EasA facilitates the closure of the D-ring, which is then reduced by EasG to yield agroclavine, a key tetracyclic ergoline. mdpi.com

Key Enzymes Involved (e.g., DmaW, FgaPT2, EasF, EasE, EasC, EasA, EasG)

The biosynthesis of the ergoline skeleton is a highly coordinated process requiring a suite of enzymes encoded by the ergot alkaloid synthesis (eas) gene cluster. nih.gov

| Enzyme (Gene) | Homolog in A. fumigatus | Function |

|---|---|---|

| DmaW | FgaPT2 | Catalyzes the initial C4-prenylation of L-tryptophan with DMAPP to form DMAT. nih.govmdpi.com |

| EasF | FgaMT | N-methylates DMAT to form N-methyl-DMAT. mdpi.comnih.gov |

| EasE | FgaOx1 | An oxidoreductase involved in the conversion of N-methyl-DMAT to chanoclavine-I. researchgate.netwvu.edu |

| EasC | FgaCat | A catalase required, along with EasE, for the decarboxylative C-ring closure to form chanoclavine-I. wvu.edunih.govebi.ac.uk |

| EasD | FgaDH | An NAD+ dependent enzyme that oxidizes chanoclavine-I to chanoclavine-I-aldehyde. rsc.orgwikipedia.org |

| EasA | - | An old yellow enzyme that facilitates D-ring closure. Allelic variations (isomerase vs. reductase) create a major branch point in the pathway. mdpi.comnih.govmit.edu |

| EasG | FgaFS | Reduces the iminium ion intermediate after D-ring closure to form agroclavine. mdpi.com |

Formation of the Peptide Moiety in this compound

The structural diversity of ergopeptines like this compound arises from the attachment of a cyclic tripeptide side chain to D-lysergic acid, an advanced intermediate derived from agroclavine. researchgate.net This complex assembly is not performed by ribosomes but by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). rsc.org

Role of Non-Ribosomal Peptide Synthetases (NRPS), including LpsA, LpsB, and LpsC

The formation of the tripeptide chain of ergopeptines is catalyzed by a multi-enzyme system of lysergyl peptide synthetases (LPS). rsc.org The core of this system involves three key NRPS enzymes encoded by the lps genes within the ergot alkaloid synthesis cluster. nih.gov

The production of ergopeptines like this compound specifically requires the interaction between LpsB and LpsA. researchgate.net

Amino Acid Incorporation Specificity and Isomerism in this compound (e.g., Isoleucine vs. Leucine)

The specific amino acid sequence of the tripeptide in an ergopeptine is determined by the substrate specificity of the adenylation (A) domains within each module of the LpsA enzyme. mdpi.com The third amino acid in the chain is consistently proline. rsc.org However, variations in the first two amino acids give rise to a wide array of different ergopeptines. rsc.org

The isomerism between different ergopeptines is a direct result of the LpsA enzyme incorporating structurally similar amino acids. For instance, the difference between α- and β-ergocryptine lies in the incorporation of either leucine (B10760876) or isoleucine. wikipedia.org Similarly, the identity of this compound is defined by its specific amino acid composition, which includes isoleucine. The relaxed specificity of the LpsA adenylation domains can sometimes lead to the incorporation of alternative but structurally related amino acids, resulting in a mixture of ergopeptine isomers. mdpi.com this compound contains isoleucine in its peptide moiety, distinguishing it from isomers that might incorporate other branched-chain amino acids like leucine or valine at that position. nih.govwikipedia.org

Diversification and Chemodiversity in Ergot Alkaloid Production Profiles

The production of ergot alkaloids in fungal systems, particularly within the phylum Ascomycota, is characterized by remarkable structural diversity and complexity. nih.govnih.gov Fungi from genera such as Claviceps, Epichloë, Aspergillus, and Penicillium synthesize a wide array of these compounds, each with a unique production profile. nih.govwvu.edu This chemodiversity is not a random occurrence but the result of sophisticated evolutionary and genetic mechanisms that allow fungi to generate a spectrum of alkaloids, including clavines, simple lysergic acid amides, and complex ergopeptines like this compound. nih.govoup.com

The foundation of this diversity lies within the ergot alkaloid synthesis (eas) gene clusters. nih.govtandfonline.com These clusters contain the genetic blueprint for the entire biosynthetic pathway, and variations within them are directly responsible for the different alkaloid profiles observed across species and strains. nih.govagrobiology.ru The evolution of ergot alkaloid diversity is driven by several key processes, including gene gain and loss, alterations in gene expression, and changes in gene sequences that lead to enzymes with new functions (neofunctionalization). nih.govresearchgate.net

A primary driver of diversity, especially for the ergopeptine class to which this compound belongs, is the action of non-ribosomal peptide synthetases (NRPSs). nih.gov In the ergot fungus Claviceps purpurea, ergopeptines are assembled by a multi-enzyme complex called lysergyl peptide synthetase (LPS). oup.com This complex typically involves two key subunits, LPS1 (encoded by lpsA) and LPS2 (encoded by lpsB), which work together to select and link three specific amino acids to a d-lysergic acid core. oup.commdpi.com

The diversification of ergopeptines is significantly enhanced by two phenomena: the presence of multiple, distinct NRPS genes and the relaxed substrate specificity of the enzymes themselves. mdpi.comresearchgate.net For instance, the C. purpurea genome can possess two different copies of the lpsA gene, which allows a single fungal isolate to produce two different primary ergopeptines, such as ergotamine and ergocristine. mdpi.commdpi.com The occasional incorporation of alternative amino acids due to the low specificity of the enzyme's adenylation domains further expands the range of possible ergopeptine products. mdpi.com this compound, an ergopeptine, is one of the many potential outcomes of these complex biosynthetic systems. agrobiology.runih.gov

The specific profile of ergot alkaloids can be highly variable, defining distinct chemotypes even within the same fungal species. apsnet.org This variation is often correlated with genetic differences in the eas cluster, particularly in the lpsA gene region. agrobiology.rumdpi.com Studies on C. purpurea have identified different metabolomic classes based on their dominant ergot alkaloid content. mdpi.com For example, sclerotia from different host grains can harbor C. purpurea strains that preferentially produce different alkaloids. apsnet.org One study found that isolates from Poa pratensis predominantly produced ergocornine (B135324), while those from Lolium perenne mainly produced ergotamine. apsnet.org This demonstrates a remarkable level of chemical adaptation and evolution. mdpi.com

Research Findings on Ergot Alkaloid Production

Detailed analyses of various fungal species and strains have illuminated the specific patterns of ergot alkaloid production. The following tables summarize key findings on the chemodiversity observed in prominent ergot alkaloid-producing fungi.

Table 1: Ergot Alkaloid Profiles in Different Claviceps Species and Strains

This table illustrates how different species within the Claviceps genus, and even different strains of C. purpurea from various hosts, exhibit distinct dominant ergot alkaloid profiles.

| Fungal Species/Strain | Host Plant | Dominant Ergot Alkaloids Produced | Reference(s) |

| Claviceps purpurea sensu stricto | Lolium perenne (Perennial Ryegrass) | Ergotamine and its epimer | apsnet.org |

| Claviceps humidiphila | Poa pratensis (Kentucky Bluegrass) | Ergocornine and its epimer | apsnet.org |

| Claviceps purpurea (Strain 'P1' type) | Cereal Grains | Ergotamine, Ergocryptine, Ergometrine | mdpi.com |

| Claviceps purpurea (Strain 'Ecc93' type) | Cereal Grains | Ergocristine | mdpi.com |

| Claviceps africana | Sorghum | Dihydroergosine | oup.com |

| Claviceps fusiformis | Pearl Millet | Agroclavine, Elymoclavine | mdpi.com |

Table 2: Amino Acid Composition of Common Ergopeptines

The diversity of ergopeptines, including alpha- and beta- variants, stems from the specific combination of three amino acids incorporated by the lysergyl peptide synthetase (LPS) complex. The variation between α- and β- forms, such as in ergocryptine or ergosine (B51555), is due to the substitution of one amino acid (e.g., leucine vs. isoleucine). mdpi.comwikipedia.org

| Ergopeptine | Amino Acid 1 | Amino Acid 2 | Amino Acid 3 | Reference(s) |

| Ergotamine | Alanine | Phenylalanine | Proline | mdpi.com |

| Ergocristine | Valine | Phenylalanine | Proline | mdpi.com |

| α-Ergocryptine | Valine | Leucine | Proline | mdpi.comwikipedia.org |

| β-Ergocryptine | Valine | Isoleucine | Proline | wikipedia.org |

| Ergocornine | Valine | Valine | Proline | mdpi.com |

| Ergovaline | Valine | Valine | Alanine | oup.com |

| β-Ergosine | Leucine | Leucine | Proline | nih.gov |

Molecular Mechanisms of Beta Ergosine Action

Receptor Interaction Profiles

Beta-Ergosine demonstrates a broad receptor-binding portfolio, showing significant affinity for subtypes within the serotonin (B10506), dopamine (B1211576), and adrenergic receptor families. This promiscuity at various monoamine receptors underlies its diverse physiological effects.

This compound, like other ergopeptines, displays notable activity across several serotonin (5-HT) receptor subtypes. Research indicates that the ergopeptine group interacts strongly with 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. mdpi.com The activity of related compounds suggests that the primary mechanism for therapeutic effects, such as in migraines, may involve agonism at 5-HT1B/1D receptors. nih.gov Concurrently, it can act as a partial agonist at 5-HT2 receptors. nih.gov

Prolonged stimulation of serotonergic receptors by ergot alkaloids can lead to adaptive changes in the cell, including receptor desensitization and subsequent internalization, which may temper the long-term response to the compound. mdpi.comnih.gov The interaction with 5-HT receptors located on smooth muscle is a key factor in the vasoconstrictive properties of ergot alkaloids. nih.gov

| Receptor Subtype | Observed Interaction for Ergopeptines |

|---|---|

| 5-HT1A | Strong Interaction/Binding |

| 5-HT1B | Strong Interaction/Binding (Agonism) |

| 5-HT1D | Strong Interaction/Binding (Agonism) |

| 5-HT2A | Strong Interaction/Binding (Partial Agonism) |

| 5-HT2C | Strong Interaction/Binding |

This compound demonstrates significant activity at dopamine receptors, particularly the D2 subtype. In competitive binding assays using bovine caudate nucleus tissue, Ergosine (B51555) showed a high affinity for D2 receptors, displacing the radioligand [3H]spiperone with greater potency than several other ergot derivatives, including bromocriptine (B1667881) and dihydroergocryptine. nih.govkarger.com The same research indicated a high affinity for what was then termed the D3 receptor (labeled by [3H]dopamine), where Ergosine was also highly potent. nih.govkarger.com

The binding characteristics of Ergosine and related compounds in these studies suggested antagonist-like properties at D2 receptors and agonist-like properties at the high-affinity state D3 receptor. nih.govkarger.com The interaction of ergot alkaloids with D2 receptors in the anterior pituitary is a well-established mechanism for their potent inhibition of prolactin secretion. mdpi.comnih.gov

| Receptor Subtype | Relative Potency of Ergosine (Displacing Radioligand) | Observed/Inferred Activity |

|---|---|---|

| D2 (labeled by [3H]spiperone) | High (Greater than bromoergosine, dihydroergosine, dihydroergocryptine) | Antagonist-like properties |

| D3 (labeled by [3H]dopamine) | High (Approximately equal to its isomer, ergosinine) | Agonist-like properties |

The molecular structure of this compound allows it to interact with adrenergic receptors, where it typically functions as a partial agonist or antagonist, particularly at α-adrenergic subtypes. nih.govnih.gov Ergot alkaloids are recognized for their high affinity for α-adrenoreceptors within the central nervous system. nih.gov The vasoconstrictive effects, a hallmark of ergot alkaloid activity, are mediated through a combination of interactions with both α-adrenergic and serotonergic receptors located on vascular smooth muscle. nih.govconsensus.app

Analysis of related ergot compounds, such as ergotamine, reveals high binding affinities in the low nanomolar range for α2-adrenergic receptors and slightly lower, but still potent, affinity for α1-adrenergic receptors. mdpi.com This potent interaction with α-adrenergic receptors is a significant contributor to the broad pharmacological profile of the ergopeptine class.

Intracellular Signaling Pathway Perturbations

As ligands for G protein-coupled receptors (GPCRs), the interaction of this compound with serotonin, dopamine, and adrenergic receptors inevitably leads to the perturbation of intracellular second messenger systems. nih.gov A primary pathway affected is the adenylyl cyclase-cyclic AMP (cAMP) system. The potent activity of ergot alkaloids at D2 dopamine receptors, which are typically Gi-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov This mechanism has been demonstrated with the related ergot alkaloid ergovaline (B115165), which inhibits VIP-stimulated cAMP production, an effect that is blocked by a dopamine receptor antagonist. nih.gov Given this compound's high D2 receptor affinity, it is predicted to exert a similar inhibitory effect on the cAMP signaling cascade. nih.govkarger.com

Furthermore, the sustained or potent agonism at certain GPCRs can initiate downstream signaling events that lead to receptor desensitization. This process can involve the phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin, which uncouples the receptor from its G protein and can target it for internalization, thereby reducing signal transduction over time. mdpi.com

Enzymatic Activity Modulation

Direct modulation of enzymatic activity by this compound is less well-characterized than its receptor-mediated actions. However, evidence from studies on other ergot alkaloids suggests potential interactions. For instance, some ergot alkaloids have been shown to inhibit synaptosomal tyrosine hydroxylase, a key enzyme in the biosynthesis of dopamine. nih.gov This action could represent a secondary mechanism for modulating dopaminergic neurotransmission.

Additionally, ergot alkaloids may influence metabolic enzymes. In vitro studies with ergonovine and dihydroergotamine (B1670595) have demonstrated inhibitory effects on cytochrome P450 3A4 (CYP3A4), an important enzyme in drug metabolism. nih.gov While not directly studied with this compound, this raises the possibility that it could similarly interact with and modulate the activity of metabolic enzyme systems.

Chemical Synthesis and Structural Modification Studies of Beta Ergosine and Analogs

Total Synthesis Approaches to Beta-Ergosine and Related Ergopeptines

The total chemical synthesis of ergopeptines is a complex undertaking due to the molecule's polycyclic nature and multiple chiral centers. scispace.com The ergoline (B1233604) nucleus itself has been a formidable target since early attempts in the mid-20th century, with the first successful synthesis of lysergic acid being a landmark achievement. scispace.com Building upon this foundation, strategies have been developed to construct the full ergopeptine structure, which involves coupling lysergic acid with a specific tripeptide moiety. nih.gov

One of the pioneering total syntheses of an ergopeptine, specifically of ergotamine, laid the groundwork for accessing other members of this class, including ergosine (B51555). A patented method describes the synthesis of ergosine and its epimer, ergosinine (B1247921). google.com The general approach involves the preparation of the characteristic tripeptide portion of the molecule, which is then coupled to a lysergic acid derivative to form the complete alkaloid structure. google.com

The synthesis of the peptide moiety for ergosine requires the sequential coupling of specific amino acids. For instance, the synthesis of the N-carbobenzoxy-L-prolyl-L-leucine methyl ester is a key step, formed by reacting N-carbobenzoxy-L-proline with L-leucine methyl ester. google.com This dipeptide is then further elaborated to create the full tripeptide chain characteristic of ergosine before its eventual linkage to the ergoline core. google.com These synthetic endeavors are not only academic triumphs but also provide a route to produce analogs with modified biological properties that are not accessible through natural biosynthetic pathways. scispace.com

Table 1: Illustrative Steps in the Synthesis of an Ergosine Intermediate This table is a simplified representation of key reactions described in synthetic literature.

| Step | Reactants | Reagent/Condition | Product | Ref |

|---|---|---|---|---|

| 1 | N-carbobenzoxy-L-proline, L-leucine methyl ester | Dicyclohexyl-carbodiimide, Methylene chloride/Ether | N-carbobenzoxy-L-prolyl-L-leucine methylester | google.com |

| 2 | 2-benzyloxy-2-methyl-malonic acid monoethylester | Thionyl chloride | 2-benzyloxy-2-methyl-malonic acid chloride monoethylester | google.com |

Semi-Synthetic Derivatization Strategies of Ergot Alkaloids

Given the complexity of total synthesis, semi-synthetic methods are of significant industrial and pharmaceutical importance. wikipedia.orgnih.gov These strategies leverage the natural biosynthetic machinery of fungi, primarily from the genus Claviceps, to produce large quantities of key precursor molecules like lysergic acid. wikipedia.orgnih.govfrontiersin.org It is estimated that 10,000–15,000 kg of lysergic acid are produced annually, much of which is used for the manufacture of semi-synthetic derivatives. wikipedia.orgnih.gov

The general process involves:

Fermentation: Large-scale submerged fermentation of specialized strains of Claviceps purpurea is used to produce precursor alkaloids. frontiersin.org

Isolation: The target precursor, such as lysergic acid, is isolated and purified from the fermentation broth. nih.gov

Chemical Modification: The isolated precursor undergoes chemical reactions to build the final desired molecule. For ergopeptines like this compound, this involves the amidation of the C-8 carboxyl group of lysergic acid with the appropriate tripeptide chain. nih.gov

This semi-synthetic approach allows for the creation of a wide array of derivatives by modifying either the ergoline core (e.g., hydrogenation to form dihydro-derivatives) or the peptide side chain. wikipedia.orgfrontiersin.org The goal of these derivatizations is often to tailor the pharmacological activity towards specific receptors, thereby enhancing therapeutic efficacy and reducing undesirable side effects. rsc.org Famous semi-synthetic derivatives include molecules like LSD, bromocriptine (B1667881), and pergolide, which have had profound impacts on pharmacology and medicine. wikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effects. For ergopeptines, these studies have revealed that even minor changes to the ergoline core or the peptide moiety can lead to significant shifts in pharmacological activity. scispace.com

The biological activity of ergot alkaloids stems from the structural similarity of the tetracyclic ergoline ring system to neurotransmitters such as serotonin (B10506), dopamine (B1211576), and noradrenaline. scispace.comresearchgate.net This allows them to interact with a variety of receptors, acting as agonists, partial agonists, or antagonists. rsc.org

Modifications to the ergoline core can profoundly alter these interactions:

Substitution at N1: Adding groups at the 1-position of the ergoline ring can change the compound's affinity for various receptors and its metabolic stability. ontosight.ai

Substitution at N6: The nature of the substituent at the N6 position is critical. For example, a methyl group is common in natural alkaloids. ontosight.ai It has been shown that a methoxy (B1213986) group at the 6-position can greatly enhance activity, while an electron-withdrawing group can enhance both activity and stability. scispace.com

Saturation of the D-ring: Hydrogenation of the C9-C10 double bond in the D-ring to produce dihydro-derivatives is a common modification. frontiersin.org This change can alter the compound's receptor binding profile and is used in drugs like dihydroergotamine (B1670595). frontiersin.org

Other Substitutions: The addition of various functional groups can lead to compounds with selective activity at specific dopamine or serotonin receptor subtypes, which is a key strategy for improving the therapeutic index of these compounds. ontosight.ai

Table 2: General Effects of Ergoline Core Modifications on Biological Activity

| Modification Site | Type of Modification | General Impact on Activity | Ref |

|---|---|---|---|

| N1 Position | Addition of sulfonyl or other groups | Alters receptor affinity and metabolic stability | ontosight.ai |

| N6 Position | Methoxy group | Greatly enhances activity | scispace.com |

| N6 Position | Electron-withdrawing group | Enhances activity and stability | scispace.com |

The ergopeptines are distinguished from simpler lysergic acid amides by the presence of a complex cyclic tripeptide moiety. nih.gov The specific amino acids within this tripeptide chain are a primary determinant of the alkaloid's identity and its specific pharmacological properties. scispace.comrsc.org

The tripeptide structure generally consists of three amino acids, with the third almost always being proline. rsc.org The variations occur in the first two positions. The differences between the various ergopeptine families (e.g., ergotamine, ergotoxine, ergoxine) are defined by the amino acids at these positions. scispace.com For this compound, the peptide moiety is composed of α-aminobutyric acid, leucine (B10760876), and proline.

Key findings from SAR studies on the peptide moiety include:

Amino Acid Composition: The nature of the amino acids at positions I and II of the tripeptide chain significantly influences the biological profile. scispace.comrsc.org These are typically non-polar amino acids. rsc.org

Stereochemistry: The stereochemistry of the amino acids is critical for biological activity. The use of D-amino acids instead of the natural L-amino acids can drastically alter stability and activity. mdpi.com

Cyclol Structure: The peptide chain is linked in an unusual cyclol formation. wikipedia.org The enzymatic machinery responsible for creating this structure, involving non-ribosomal peptide synthetases (NRPS), is a key step in the biosynthesis of active ergopeptines. nih.govrsc.org The absence of this final cyclolization step results in ergopeptams, which are precursors and lack the same biological activity profile. rsc.org

Table 3: Amino Acid Composition of Selected Ergopeptines

| Ergopeptine | Amino Acid I | Amino Acid II | Amino Acid III | Ref |

|---|---|---|---|---|

| Ergotamine | Alanine | Phenylalanine | Proline | scispace.com |

| This compound | α-Aminobutyric acid | Leucine | Proline | |

| Ergocristine (B1195469) | Valine | Phenylalanine | Proline | scispace.comnih.gov |

| Ergocornine (B135324) | Valine | Valine | Proline | scispace.comnih.gov |

Stereochemical Considerations in this compound Activity and Epimerization

Stereochemistry plays a definitive role in the biological activity of ergot alkaloids. ontosight.ainih.gov The key chiral center influencing activity is at the C-8 position of the ergoline ring. semanticscholar.orgmdpi.com

Ergot alkaloids with a double bond at C9-C10 can undergo epimerization at C-8, leading to two distinct stereoisomers:

The (8R)-isomers: These are designated with the suffix "-ine" (e.g., ergosine). They are typically the biologically active forms of the alkaloid. mdpi.comresearchgate.net

The (8S)-isomers: These are designated with the suffix "-inine" (e.g., ergosinine). They are considered to be biologically inactive or significantly less active than their (8R) counterparts. mdpi.comresearchgate.net

This conversion from the active "-ine" form to the inactive "-inine" form is a reversible equilibrium process influenced by various factors, including solvents, pH, and temperature. researchgate.netnih.gov For instance, the epimerization process is catalyzed by acids and bases and is accelerated by heating. frontiersin.org

Studies have shown that among several ergopeptides, ergosine exhibits a high tendency to epimerize. researchgate.net In one study, ergosine showed the highest degree of epimerization (43% conversion to ergosinine after 6 weeks at 20°C in a methanol (B129727)/dichloromethane (B109758) solution). researchgate.net In contrast, storage in chloroform (B151607) showed no epimerization for any tested alkaloids. researchgate.net Ergosine and ergotamine are noted to be relatively stable compared to other ergot alkaloids, with their concentrations and R/S ratios not being significantly influenced by heat or protic solvents under certain conditions. frontiersin.org However, during processes like in vitro digestion, a selective toxification can occur, where the epimeric ratio of ergosine shifts back towards the more toxic (R)-epimer in the duodenal juice. nih.gov This highlights the dynamic nature of the epimerization process and its importance in determining the ultimate biological effect.

Table 4: Epimerization of Ergosine under Different Conditions

| Condition | Observation | Finding | Ref |

|---|---|---|---|

| Storage at 20°C (6 weeks) | In methanol/dichloromethane | Highest degree of epimerization among tested alkaloids (43%) | researchgate.net |

| Storage at 20°C (6 weeks) | In chloroform | No epimerization observed | researchgate.net |

| In Vitro Digestion | Duodenal juice | Epimeric ratio shifts towards the toxic (R)-epimer (ergosine) | nih.gov |

Advanced Analytical Methodologies for Beta Ergosine Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of beta-ergosine and other ergot alkaloids. mdpi.com These methods are essential for separating the target analyte from a mixture and enabling its subsequent quantification.

Liquid Chromatography (LC) with Diverse Detection Methods (FLD, UV, MS, MS/MS)

Liquid chromatography (LC) is widely employed for the determination of ergot alkaloids due to its suitability for polar, non-volatile, and thermally sensitive compounds like this compound. mdpi.com The effectiveness of LC is significantly enhanced by coupling it with various sensitive detectors.

Fluorescence Detection (FLD): Ergot alkaloids, including this compound, possess a native fluorescence owing to their ergoline (B1233604) ring structure. This property allows for highly sensitive and selective detection using an LC-FLD system. nih.govresearchgate.net This method is a reliable alternative to mass spectrometry and is sensitive enough to quantify toxicologically relevant levels of the alkaloids. mdpi.com For analysis, excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio for the target compounds. oup.com

Ultraviolet (UV) Detection: While perhaps less sensitive than fluorescence or mass spectrometry for trace analysis, LC with UV detection can be used for the determination of ergot alkaloids. mdpi.com The choice of wavelength is critical and is typically set to capture the absorbance maxima of the ergoline structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): The coupling of LC with a mass spectrometer (LC-MS), particularly a tandem mass spectrometer (LC-MS/MS), is the most powerful technique for the analysis of ergot alkaloids. nih.govnih.gov This combination offers superior sensitivity and selectivity, allowing for the unambiguous identification and quantification of this compound, even in complex matrices like cereal-based foods. nih.gov Electrospray ionization (ESI) in the positive mode is commonly used for these molecules. researchgate.net LC-MS/MS methods can differentiate between various ergot alkaloids and their epimers based on their specific precursor-to-product ion transitions. researchgate.netnih.gov

Table 1: Examples of Liquid Chromatography Methods for Ergot Alkaloid Analysis

| Technique | Column Details | Mobile Phase Example | Detector | Reference |

|---|---|---|---|---|

| LC-FLD | Phenyl-hexyl (4.6 × 100 mm, 3.0 µm) | Gradient with aqueous ammonium (B1175870) bicarbonate/acetonitrile (B52724) | Fluorescence (FLD) | mdpi.com |

| LC-MS/MS | Not Specified | Gradient with aqueous ammonium carbonate and acetonitrile | Tandem Mass Spectrometry (MS/MS) | researchgate.net |

| UHPLC-MS/MS | Hypersil GOLD C18 (100 mm × 2.1 mm × 1.9µm) | Gradient with water and methanol (B129727) (both with ammonium carbonate and formic acid) | Tandem Mass Spectrometry (MS/MS) |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to conventional HPLC, operating at higher pressures. This results in significantly improved resolution, higher sensitivity, and much faster analysis times for ergot alkaloids. mdpi.com A UHPLC-MS/MS method was developed for the quantification of six major ergot alkaloids, including ergosine (B51555) and their epimers, in cereal-based baby food. This method demonstrated the ability to reliably detect individual alkaloids at levels as low as 0.5 ng/g. The use of UHPLC can reduce chromatographic run times to as short as 5 minutes, representing a significant improvement in throughput. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Ergopeptines

Direct analysis of ergopeptines, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. mdpi.comnih.gov These compounds are non-volatile and thermally labile, meaning they are susceptible to decomposition in the hot injector port of a GC system. mdpi.comnih.gov Consequently, liquid chromatographic methods are the preferred approach for the analysis of intact ergopeptine alkaloids. mdpi.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), has been reported as a viable technique for the analysis of ergot alkaloids and their epimers. mdpi.com This method separates charged molecules in a capillary under the influence of an electric field. CE offers high separation efficiency and requires minimal sample and solvent volumes. It has been successfully applied to the simultaneous analysis of various alkaloids and can be optimized through parameters like buffer composition, pH, and the use of additives like cyclodextrins for chiral separations, which is crucial for distinguishing between alkaloid epimers.

Spectroscopic and Spectrometric Characterization (NMR, Mass Spectrometry)

For the unambiguous structural confirmation of this compound, spectroscopic and spectrometric techniques are indispensable.

Table 2: High-Resolution MS/MS Fragmentation Data for Ergosine

| Parameter | Value/Description |

|---|---|

| Precursor Ion (m/z) | 548.2862 [M+H]⁺ |

| Ionization Mode | Positive Electrospray (ESI+) |

| Fragmentation Mode | Higher-energy C-trap dissociation (HCD) |

| Key Product Ions (m/z) | 268.1444, 530.2762, 223.1230 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of organic molecules. Public databases contain spectral information for ergosine, such as 13C NMR spectra. This data provides detailed information about the carbon skeleton of the molecule, with each unique carbon atom producing a distinct signal (chemical shift), which helps to confirm the connectivity and chemical environment of the atoms within the this compound structure.

Immunoanalytical Approaches (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Aptamer-based Methods)

Immunoanalytical methods offer rapid and high-throughput screening capabilities for detecting toxins.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are available for the screening of total ergot alkaloids. These assays are typically based on antibodies raised against the common lysergic acid ring structure. nih.gov However, a significant limitation of this approach for ergopeptines like this compound is a lack of specificity. The large peptide side chains of molecules like ergotamine and ergocristine (B1195469) can sterically hinder the antibody from binding to the lysergic acid moiety, potentially leading to an underestimation or false-negative result for these specific compounds. nih.gov

Aptamer-based Methods: Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to target molecules with high affinity and specificity, similar to antibodies. They offer an alternative recognition element for analytical methods. Research has demonstrated the development of DNA aptamers that can specifically recognize certain ergot alkaloids. mdpi.com In one study, aptamers were functionalized onto silica (B1680970) gel to create a specific solid-phase extraction material. This aptamer-based system was successfully used to selectively extract ergosine, ergocryptine, and ergocornine (B135324) from a contaminated rye feed sample, demonstrating the potential of aptamers for more specific and targeted analysis of ergopeptines compared to traditional immunoassays.

Sample Preparation and Extraction Protocols for Complex Biological Matrices.nih.govyoutube.comscharlab.com

The accurate analysis of this compound in complex biological matrices, such as grains, feed, and food products, is critically dependent on the efficiency of sample preparation and extraction. youtube.commdpi.com These initial steps are crucial for isolating the target analyte from interfering compounds, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. scharlab.com The choice of extraction protocol is influenced by the matrix's complexity, the chemical properties of this compound, and the desired analytical endpoint. youtube.commdpi.com

Solvent Extraction Techniques.mdpi.commdpi.comorganomation.com

Solvent extraction is a foundational technique for the isolation of this compound and other ergot alkaloids from solid samples. mdpi.comorganomation.com This process, also known as solid-liquid extraction (SLE), involves the use of an organic solvent or a solvent mixture to solubilize the target analytes from the sample matrix. organomation.com The selection of the solvent system is a critical parameter, with the goal of maximizing the recovery of this compound while minimizing the co-extraction of interfering substances. mdpi.com

Commonly employed solvent systems for ergot alkaloid extraction can be broadly categorized into acidic and alkaline conditions. mdpi.com Polar solvents like acetonitrile and methanol, often mixed with a dilute acid or buffer to achieve a low pH, are frequently used. mdpi.commdpi.com For instance, a mixture of acetonitrile and an ammonium carbonate buffer (e.g., 84:16 v/v) has demonstrated high extraction efficiencies for ergot alkaloids, with recoveries ranging from 90% to 120%. nih.govmdpi.com Another approach involves using methanol acidified with phosphoric acid. mdpi.com Alternatively, alkaline conditions can be created using non-polar solvents such as dichloromethane (B109758) or ethyl acetate (B1210297) in combination with ammonium hydroxide. mdpi.com

The efficiency of solvent extraction is influenced by several factors, including the choice of solvent, temperature, contact time, and the particle size of the sample matrix. organomation.com Finer particle sizes generally allow for better solvent penetration and, consequently, improved extraction efficiency. organomation.com However, a significant drawback of traditional solvent extraction methods is the substantial volume of organic solvents required and the time-consuming nature of the process, particularly for large numbers of samples. mdpi.com

A comparative study on the extraction of 32 mycotoxins, including ergosine, from barley, evaluated solid-liquid extraction (SLE) against other methods. The SLE method, using an acetonitrile/water/acetic acid mixture (79:20:1 v/v/v), yielded the highest recoveries for the ergot alkaloids, ranging from 80% to 91%, without the need for a subsequent clean-up step. mdpi.com

Solid-Phase Extraction (SPE) and Dispersive SPE (QuEChERS).nih.govmdpi.comnih.govwaters.com

To overcome the limitations of traditional solvent extraction and to further purify the sample extract, solid-phase extraction (SPE) and its dispersive variant, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), have become integral to the analysis of this compound and other mycotoxins. nih.govnih.govwaters.com

Solid-Phase Extraction (SPE) is a sample clean-up technique that separates compounds from a mixture based on their physical and chemical properties. scharlab.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analyte or the interfering compounds. sigmaaldrich.com The analyte is then eluted from the sorbent using a small volume of a different solvent. sigmaaldrich.com For ergot alkaloid analysis, SPE cartridges containing C18 or Oasis MCX (a mixed-mode cation exchange and reversed-phase sorbent) are commonly used. mdpi.comresearchgate.net The SPE clean-up step is effective in removing matrix components that can interfere with the final analysis. mdpi.com However, in some cases, SPE can lead to lower recoveries of certain ergot alkaloids compared to a "dilute-and-shoot" approach where the extract is simply diluted before analysis. mdpi.com

QuEChERS is a streamlined approach that combines extraction and clean-up into a single, rapid process. mdpi.comwaters.com Originally developed for pesticide residue analysis, it has been successfully adapted for mycotoxins, including ergot alkaloids. mdpi.comnih.gov A typical QuEChERS method involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. nih.govmdpi.com This is followed by a dispersive SPE (d-SPE) clean-up step, where a small amount of sorbent material is added directly to a portion of the extract. nih.govwaters.com

For ergot alkaloid analysis, including this compound, modified QuEChERS procedures often use an alkaline extraction mixture, such as acetonitrile and ammonium carbonate, to minimize epimerization. nih.govmdpi.com Various sorbents have been tested for the d-SPE step, with a mixture of C18 and Z-Sep+ (a zirconia-based sorbent) showing good results in reducing matrix effects and achieving satisfactory recoveries for ergot alkaloids in complex matrices like oat-based products. nih.govmdpi.combohrium.com The QuEChERS method is favored for its speed, low cost, and reduced solvent consumption, making it suitable for high-throughput analysis. mdpi.com Recoveries for ergosine using a QuEChERS-based method have been reported in the range of 60% to 70%. nih.govmdpi.com

| Method | Principle | Common Solvents/Sorbents for this compound | Advantages | Disadvantages | Reported Recovery for Ergosine |

|---|---|---|---|---|---|

| Solvent Extraction (SLE) | Dissolving the analyte from a solid matrix using a liquid solvent. organomation.com | Acetonitrile/water/acetic acid; Acetonitrile/ammonium carbonate buffer. mdpi.commdpi.com | Can achieve high recoveries. mdpi.com | Time-consuming, large solvent consumption. mdpi.com | 80-91% (in barley, without SPE clean-up). mdpi.com |

| Solid-Phase Extraction (SPE) | Separation based on analyte retention on a solid sorbent. scharlab.com | C18, Oasis MCX. mdpi.comresearchgate.net | Effective clean-up, removal of interferences. mdpi.com | Can have lower recoveries for some analytes. mdpi.com | Data not specifically isolated for this compound in the provided context. |

| QuEChERS | Combines extraction with dispersive SPE for rapid clean-up. mdpi.comwaters.com | Acetonitrile, magnesium sulfate, sodium chloride, C18/Z-Sep+ sorbents. mdpi.comnih.govmdpi.combohrium.com | Fast, inexpensive, low solvent use, suitable for multi-analyte methods. mdpi.com | Recoveries may be lower than traditional SLE for some ergot alkaloids. nih.gov | 60-70%. nih.govmdpi.com |

Method Validation Parameters in this compound Analysis (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), Recovery, Matrix Effects).researchgate.netwaters.comresearchgate.net

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated for this compound. waters.comresearchgate.net This process involves the evaluation of several key performance characteristics. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. sepscience.comeflm.eu For this compound and other ergot alkaloids, methods with low LOD and LOQ values are crucial, especially when analyzing for regulatory compliance in food and feed. nih.govfood.gov.uk For instance, a validated UHPLC-MS/MS method for ergot epimers in wheat reported an instrumental LOD for ergosine of 0.0570 µg/kg and an instrumental LOQ of 0.188 µg/kg. nih.gov Another study on oat-based products achieved LOQs below 3.2 µg/kg for ergosine and its epimer. nih.govmdpi.com

Recovery: Recovery is a measure of the efficiency of the entire analytical procedure, from extraction to final measurement. waters.com It is determined by analyzing a blank sample matrix spiked with a known concentration of the analyte. wur.nl Acceptable recovery values demonstrate that the method can effectively extract and quantify the target analyte. For ergot alkaloids, including ergosine, recovery rates between 68.3% and 119.1% have been reported in wheat using a validated UHPLC-MS/MS method. nih.gov In oat-based products, recoveries for ergosine were found to be between 89.7% and 109%. nih.govmdpi.com

Matrix Effects: Matrix effects occur when co-extracted compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either signal suppression or enhancement. nih.gov This can significantly impact the accuracy of quantification. nih.gov Matrix effects are a particular concern in the analysis of complex biological matrices. europa.eu To mitigate these effects, strategies such as the use of matrix-matched calibration standards or isotopically labeled internal standards are employed. nih.gov The effectiveness of the clean-up procedure, such as the choice of sorbent in a QuEChERS method, is also critical in minimizing matrix effects. bohrium.com In the analysis of ergot alkaloids in wheat, matrix effects for ergosine were reported to be around 108%. nih.gov

| Parameter | Definition | Example Findings for Ergosine | Significance |

|---|---|---|---|

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. sepscience.comeflm.eu | Instrumental LOD of 0.0570 µg/kg in wheat. nih.gov | Defines the sensitivity of the method for detecting trace amounts. nih.gov |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively measured with acceptable precision and accuracy. sepscience.comeflm.eu | Instrumental LOQ of 0.188 µg/kg in wheat; <3.2 µg/kg in oat-based products. nih.govmdpi.comnih.gov | Determines the lower limit for reliable quantitative measurements. nih.gov |

| Recovery | The percentage of the true analyte concentration that is measured by the analytical method. waters.com | 68.3-119.1% in wheat; 89.7-109% in oat-based products. nih.govmdpi.comnih.gov | Indicates the efficiency and accuracy of the extraction and analytical process. waters.com |

| Matrix Effects | Alteration of the analytical signal due to co-eluting compounds from the sample matrix. nih.gov | ~108% in wheat. nih.gov | Can cause under- or overestimation of the analyte concentration if not properly managed. nih.gov |

Ecological and Biological Relevance of Beta Ergosine

Role as Fungal Secondary Metabolite and Its Accumulation in Host Plants

Beta-ergosine is a naturally occurring ergot alkaloid, a class of secondary metabolites produced by various fungi, most notably those belonging to the genus Claviceps. ontosight.airsc.org These fungi, particularly Claviceps purpurea, are parasitic on grasses and cereals like rye, wheat, and barley. europa.eumdpi.com The fungus infects the ovaries of the host plant, replacing the developing seed with a hardened fungal structure known as a sclerotium, or ergot. mdpi.comfrontiersin.org It is within these sclerotia that this compound and other ergot alkaloids are synthesized and accumulate, often reaching significant concentrations. mdpi.comfrontiersin.org The presence of these alkaloids is not limited to parasitic interactions; they are also produced by endophytic fungi, such as those in the genus Epichloë, which form symbiotic relationships with various grasses. nih.govresearchgate.net

The production of this compound is a complex biological process, integral to the fungus's life cycle and interaction with its environment. numberanalytics.com As a secondary metabolite, it is not directly involved in the primary growth and development of the fungus but serves specialized ecological functions. frontiersin.org The accumulation of this compound in the host plant's tissues, particularly in the sclerotia that may be harvested with grains, is a significant concern in agriculture due to the toxic properties of ergot alkaloids. europa.eunih.gov Research has also identified this compound in some mushroom species, such as Gymnopilus spectabilis. ontosight.ai In symbiotic relationships, such as that between Ipomoea asarifolia and a clavicipitaceous fungus, the fungus produces ergot alkaloids which are then translocated into the host plant, accumulating in the glandular trichomes on the leaf surfaces. thieme-connect.com

The biosynthesis of ergot alkaloids, including this compound, begins with the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). rsc.org This initial step is followed by a series of enzymatic reactions, including N-methylation and cyclizations, to form the characteristic ergoline (B1233604) ring structure. rsc.org The diversity of ergot alkaloids arises from variations in the later steps of the biosynthetic pathway. rsc.orgmdpi.com

Interspecies and Strain-Specific Variations in this compound Production and Composition

The production and composition of ergot alkaloids, including this compound, exhibit considerable variation among different fungal species and even between different strains of the same species. nih.govresearchgate.netnih.gov This variability is influenced by the genetic makeup of the fungus, the specific host plant, and geographical location. researchgate.netnih.govnih.gov For instance, Claviceps purpurea, a widespread species, is known to produce a wide spectrum of ergopeptines and lysergic acid derivatives, with the specific profile of alkaloids varying significantly between different isolates. nih.govnih.gov

Studies have shown that different genetic groups within the Claviceps purpurea species complex have distinct alkaloid profiles. mdpi.com For example, sclerotia of the G2 genetic group (now identified as Claviceps humidiphila) often contain a mix of ergosine (B51555) and ergocristine (B1195469), with smaller amounts of ergocryptine. mdpi.com In contrast, the G1 group (Claviceps purpurea sensu stricto) displays a much more variable alkaloid pattern, sometimes containing one to seven different ergot alkaloids. mdpi.com Research on Canadian strains of C. purpurea has identified two distinct metabolomic classes based on their ergot alkaloid content, with ergosine being present in both classes but more abundant in one. mdpi.commdpi.com

The host plant can also influence the relative amounts of different alkaloids produced by the fungus. mdpi.comapsnet.org While the fungal genotype is the primary driver of the types of alkaloids produced, the host environment can modulate their abundance. apsnet.org For example, in the U.S. Pacific Northwest, sclerotia from Poa pratensis were found to have higher levels of ergocornine (B135324), while those from Lolium perenne had more ergotamine, even when infected by the same fungal species, C. purpurea sensu stricto. apsnet.org

The following table summarizes findings on the variation in ergot alkaloid composition in different fungal species and hosts:

| Fungal Species/Group | Host Plant | Predominant/Notable Alkaloids | Reference |

| Claviceps purpurea (G1) | Various grasses | Highly variable, can include ergotamine, ergosine, ergocornine, ergocryptine, ergocristine | mdpi.commdpi.com |

| Claviceps humidiphila (G2) | Various grasses | Ergosine, ergocristine, ergocryptine | mdpi.com |

| Claviceps purpurea sensu stricto | Poa pratensis | Ergocornine and its epimer | apsnet.org |

| Claviceps purpurea sensu stricto | Lolium perenne | Ergotamine and its epimer | apsnet.org |

| Claviceps arundinis (G2a) | Arundo donax | Ergocristine, ergosine, small amounts of ergocryptine | mdpi.com |

Ecological Interactions and Functional Significance (e.g., Plant-Fungus Symbioses)

Ergot alkaloids, including this compound, play a crucial role in the ecological interactions of the fungi that produce them. numberanalytics.com A primary function of these compounds is defense against herbivory. researchgate.netresearchgate.net The presence of ergot alkaloids in host plants can deter feeding by both vertebrate and invertebrate animals, thereby protecting the fungus and, in the case of symbiotic relationships, the host plant as well. researchgate.netnih.gov This chemical defense mechanism is a key aspect of many plant-fungus symbioses. mdpi.comfrontiersin.org

In mutualistic symbioses, such as those between Epichloë endophytes and grasses, the fungus provides benefits to the host plant, including enhanced drought tolerance and resistance to pests, which are often mediated by the production of alkaloids. nih.gov The ergot alkaloids produced by the endophyte can negatively affect the health of grazing mammals, leading them to avoid consuming the infected plants. researchgate.net This protection of the host plant ensures the continued survival and propagation of the fungus. researchgate.net

The interaction between the fungus and the host plant is a complex molecular dialogue. mdpi.com In arbuscular mycorrhizal symbiosis, while not directly involving ergot alkaloids, the plant and fungus exchange signals that lead to the formation of specialized structures for nutrient exchange. mdpi.commpg.de In the case of ergot alkaloid-producing fungi, the alkaloids themselves are key components of the ecological interface. numberanalytics.com For example, in the association between Periglandula species and morning glories, the fungus lives on the leaf surface and releases ergot alkaloids that are absorbed by the plant, likely providing a defense against herbivores. thieme-connect.com The production of these diverse and potent alkaloids is an evolutionary strategy that enhances the fitness of the fungus in its ecological niche. numberanalytics.com

Evolutionary Aspects of Ergot Alkaloid Biosynthesis and Diversity

The vast structural diversity of ergot alkaloids, including this compound, is the result of a dynamic evolutionary history of the biosynthetic pathways. nih.govresearchgate.net The genes responsible for ergot alkaloid synthesis (EAS genes) are typically found clustered together in the fungal genome. nih.gov The evolution of these gene clusters has been shaped by several key processes, including gene gain, gene loss, and neofunctionalization, where gene sequences change to encode enzymes with new substrate or product specificities. nih.govresearchgate.net

Comparative genomics and phylogenomic analyses have revealed that the ergot alkaloid biosynthesis system is an excellent model for studying the evolutionary diversification of fungal secondary metabolites. nih.govresearchgate.net The diversification of the pathway occurs at multiple steps. nih.gov For example, after the formation of the common intermediate chanoclavine-I-aldehyde, the pathway can branch to produce a wide array of compounds, from the simpler clavine alkaloids to the complex ergopeptines like this compound. rsc.org

The presence or absence of specific genes and the particular isoforms of the enzymes they encode determine the final alkaloid profile of a given fungus. nih.gov For instance, the diversity of ergopeptines is generated by the presence and activity of lysergyl peptide synthetases. mdpi.com Some strains of Claviceps purpurea possess multiple, slightly different copies of these synthetase genes, allowing them to produce a mixture of ergopeptines. nih.gov

The evolutionary pressures driving this diversity are likely linked to the varied ecological roles of ergot alkaloids. researchgate.net The wide range of biological activities of these compounds suggests they are adaptations to different ecological situations, providing defense against a broad spectrum of herbivores. researchgate.net The genetic flexibility of the EAS gene clusters, particularly at the ends of chromosomes which are prone to rearrangement, allows fungi to rapidly evolve new alkaloid profiles in response to changing environmental pressures. nih.govresearchgate.net This ongoing evolution results in the rich chemical diversity observed in ergot alkaloids across different fungal lineages. mdpi.com

Q & A

How can researchers design experiments to isolate and characterize beta-Ergosine from complex biological matrices?

Basic Research Question

Methodological Answer :

- Extraction : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., dichloromethane) to separate this compound from polar contaminants. Validate solvent compatibility via preliminary thin-layer chromatography (TLC) .

- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection at 280 nm (optimal for ergot alkaloids). Calibrate retention times against certified reference standards .

- Characterization : Confirm structure via tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with existing databases (e.g., PubChem, SciFinder) .

What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question

Methodological Answer :

-

Meta-Analysis Framework : Systematically collate studies using PRISMA guidelines. Categorize discrepancies by variables:

Variable Example Conflicts Resolution Strategy Dosage 10 µM vs. 100 µM IC50 values Normalize data to cell viability assays Cell Lines HEK293 vs. HeLa cytotoxicity results Validate in primary cell models Purity Standards ≥95% vs. ≤80% purity thresholds Re-analyze samples via HPLC-MS -

Statistical Harmonization : Apply mixed-effects models to account for inter-study variability. Use funnel plots to detect publication bias .

How can in silico modeling predict this compound’s molecular interactions with serotonin receptors?

Advanced Research Question

Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Input this compound’s 3D structure (from crystallography or DFT-optimized geometry) and 5-HT2A receptor PDB files .

- Validation : Cross-validate docking scores with experimental binding affinity data (e.g., radioligand assays). Adjust force fields to account for membrane protein dynamics .

- Limitations : Address false positives by comparing with negative controls (e.g., ergotamine analogs) .

What criteria ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Basic Research Question

Methodological Answer :

-

Synthetic Protocols : Document reaction conditions (temperature, catalyst, solvent) in triplicate. For example:

Derivative Reaction Time (hr) Yield (%) Purity (%) Methylated 24 62 98 Acetylated 12 45 89 -

Quality Control : Mandate NMR and LC-MS validation for all intermediates. Use ICH guidelines for analytical method validation .

-

Open Science : Share detailed protocols via repositories like Zenodo to enable replication .

How should researchers address ethical concerns in this compound toxicity studies involving animal models?

Advanced Research Question

Methodological Answer :

- 3R Compliance : Apply Replacement (use in vitro models like organoids first), Reduction (statistical power analysis to minimize sample size), and Refinement (non-invasive imaging for longitudinal monitoring) .

- Ethical Review : Submit proposals to institutional animal care committees (IACUCs) with justification for this compound’s unique neuropharmacological profile .

What methodologies reconcile discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo systems?

Advanced Research Question

Methodological Answer :

- PBPK Modeling : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro metabolic stability data (e.g., microsomal half-life) with in vivo clearance rates. Adjust for species-specific cytochrome P450 activity .

- Tracer Studies : Use isotopically labeled this compound (e.g., ^14C-labeled) to track absorption/distribution in rodents. Compare with in vitro permeability (Caco-2 assays) .

How can researchers optimize LC-MS parameters to detect this compound at trace concentrations in environmental samples?

Basic Research Question

Methodological Answer :

- Ionization Optimization : Test electrospray ionization (ESI) vs. atmospheric pressure chemical ionization (APCI) in positive/negative modes. This compound typically ionizes best in ESI+ .

- Matrix Effects : Spike samples with deuterated internal standards (e.g., this compound-D3) to correct for signal suppression in soil/water extracts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.